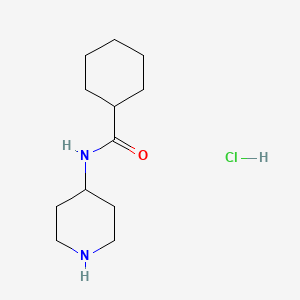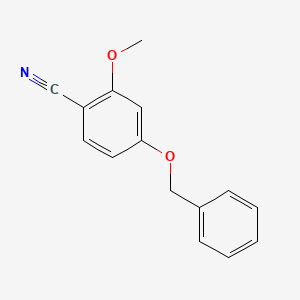![molecular formula C7H6N2O B1344308 Furo[3,2-c]pyridin-4-amine CAS No. 33007-09-9](/img/structure/B1344308.png)
Furo[3,2-c]pyridin-4-amine
Übersicht
Beschreibung
Furo[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C7H6N2O . It is a useful pharmacophore in several therapeutic areas .
Synthesis Analysis
The synthesis of Furo[3,2-c]pyridin-4-amine involves a regioselective cascade reaction of propargylamines with 4-hydroxy-2H-pyran-2-ones . Another method involves the formation of ortho-alkynyl quinone methide (o-AQM), 1,4-conjugate addition, followed by regioselective 5-exo-dig annulation, and a 1,3-H shift process .Molecular Structure Analysis
The molecular structure of Furo[3,2-c]pyridin-4-amine is characterized by a furo[3,2-c]pyridin-4-one core . The representative compound 8l (XY153) potently bound to BRD4 BD2 with an IC50 value of 0.79 nM and displayed 354-fold selectivity over BRD4 BD1 .Physical And Chemical Properties Analysis
Furo[3,2-c]pyridin-4-amine has a molecular weight of 134.14 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Synthesis Techniques : Research has focused on the synthesis of Furo[3,2-c]pyridin-4-amine derivatives through various methods, including the amination of pyridine derivatives, heterocyclization, and reactions with different amines to produce novel compounds. These synthesis techniques offer a pathway to a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material sciences (Arustamova & Piven, 2013).
- Chemical Reactivity : The chemical reactivity space of Furo[3,2-c]pyridines has been charted, revealing methods for their functionalization via metal-free conditions. This research has led to the development of methods for the synthesis of alkyl or aryl-substituted derivatives, highlighting the versatility of these compounds in chemical synthesis (Fumagalli & da Silva Emery, 2016).
Biological Activities and Applications
- Antitumor Activity : Some derivatives of Furo[3,2-c]pyridin-4-amine have been synthesized and evaluated for their antitumor activity. This research has uncovered compounds with pronounced antitumor effects, contributing to the ongoing search for new anticancer drugs (Sirakanyan et al., 2019).
- Anti-Infective Activity : The anti-infective activity of certain 4-chloro- and 4-alkyl(dialkyl)aminomethyl derivatives has been studied, showing significant protistocidal and moderate antibacterial activity. These findings suggest potential applications in developing new anti-infective agents (Zubenko et al., 2020).
- Kinase Inhibition : The discovery of novel inhibitors for Ser/Thr kinases based on Furo[3,2-c]pyridin-4-amine derivatives underscores the potential of these compounds in therapeutic applications, particularly in targeting diseases mediated by these kinases (Deau et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
furo[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMQAUYDCYPLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627437 | |
| Record name | Furo[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridin-4-amine | |
CAS RN |
33007-09-9 | |
| Record name | Furo[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[3,2-c]pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


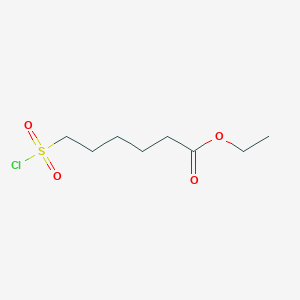
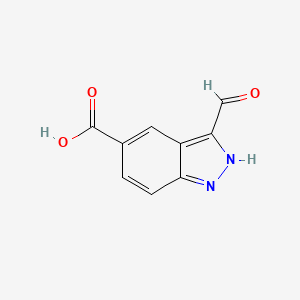
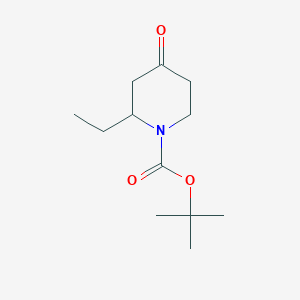


![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
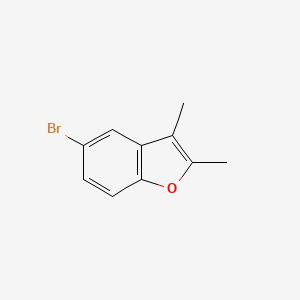
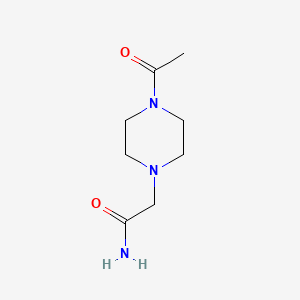
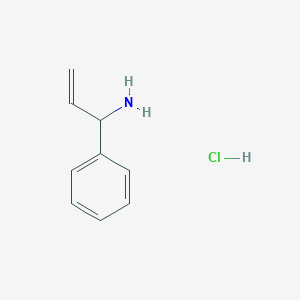
![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)

